molecular formula C15H26N4O2 B2871539 3-methoxy-1-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide CAS No. 1209060-64-9

3-methoxy-1-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide

Cat. No.: B2871539
CAS No.: 1209060-64-9
M. Wt: 294.399
InChI Key: FIPBFFGSVGNPMA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-methoxy-1-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the isopropyl group: The isopropyl group is introduced to the piperidine ring via alkylation.

    Formation of the pyrazole ring: The pyrazole ring is synthesized through a condensation reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Coupling of the piperidine and pyrazole rings: The two rings are coupled together using a suitable coupling reagent, such as a carbodiimide.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-methoxy-1-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.

Scientific Research Applications

3-methoxy-1-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new compounds with desired properties.

    Biological Research: The compound is used in biological assays to study its effects on various biological systems, including its potential as a drug candidate.

    Industrial Applications: It is utilized in the development of new materials and chemicals for industrial use.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-methoxy-1-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2/c1-11(2)19-7-5-12(6-8-19)9-16-14(20)13-10-18(3)17-15(13)21-4/h10-12H,5-9H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPBFFGSVGNPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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